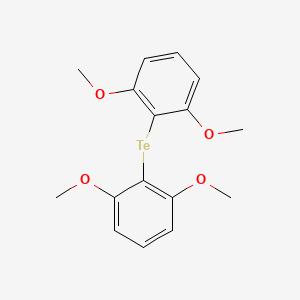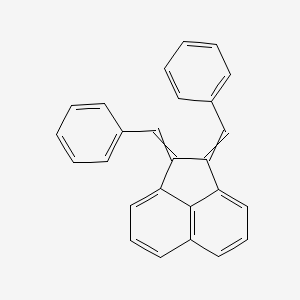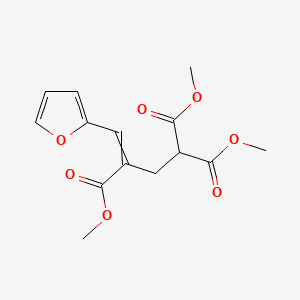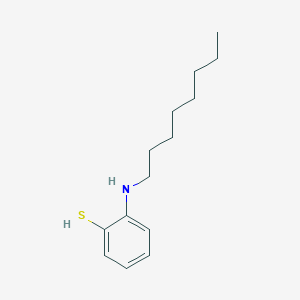
Ethyl(3,3,3-trifluoropropyl)silanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(3,3,3-trifluoropropyl)silanediol is a unique organosilicon compound characterized by the presence of both ethyl and trifluoropropyl groups attached to a silanediol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(3,3,3-trifluoropropyl)silanediol typically involves the hydrolysis and condensation of (3,3,3-trifluoropropyl)trimethoxysilane . The reaction is carried out under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide as catalysts. The process involves the following steps:
- Hydrolysis: (3,3,3-trifluoropropyl)trimethoxysilane reacts with water to form (3,3,3-trifluoropropyl)silanetriol.
- Condensation: The silanetriol undergoes condensation to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl(3,3,3-trifluoropropyl)silanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted silanediols with different functional groups
Aplicaciones Científicas De Investigación
Ethyl(3,3,3-trifluoropropyl)silanediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes, which are important in the development of advanced materials.
Biology: Investigated for its potential use in biomaterials due to its biocompatibility and stability.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of hydrophobic coatings, sealants, and adhesives due to its water-repellent properties
Mecanismo De Acción
The mechanism by which Ethyl(3,3,3-trifluoropropyl)silanediol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and hydrophobic interactions. The trifluoropropyl group enhances the compound’s hydrophobicity, making it effective in applications requiring water resistance. The silanediol core allows for the formation of stable siloxane bonds, contributing to the compound’s thermal and chemical stability .
Comparación Con Compuestos Similares
- (3,3,3-Trifluoropropyl)trimethoxysilane
- (3,3,3-Trifluoropropyl)trichlorosilane
- Methyl(phenyl)(3,3,3-trifluoropropyl)silanol
Comparison: Ethyl(3,3,3-trifluoropropyl)silanediol is unique due to the presence of both ethyl and trifluoropropyl groups, which impart distinct hydrophobic and thermal properties. Compared to (3,3,3-trifluoropropyl)trimethoxysilane and (3,3,3-trifluoropropyl)trichlorosilane, it offers enhanced stability and versatility in various applications. The presence of the silanediol core differentiates it from methyl(phenyl)(3,3,3-trifluoropropyl)silanol, providing additional sites for hydrogen bonding and interaction .
Propiedades
Número CAS |
184014-16-2 |
|---|---|
Fórmula molecular |
C5H11F3O2Si |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
ethyl-dihydroxy-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C5H11F3O2Si/c1-2-11(9,10)4-3-5(6,7)8/h9-10H,2-4H2,1H3 |
Clave InChI |
GNTYGRLUGVMGDM-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CCC(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)


![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)

![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)


![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)

![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)


